N-(2-Methoxy-2-methylpropyl)cyclobutanamine
Description
N-(2-Methoxy-2-methylpropyl)cyclobutanamine is a secondary amine featuring a cyclobutane ring substituted with a branched alkyl chain containing a methoxy group. Cyclobutanamine derivatives are frequently explored in medicinal chemistry due to their conformational rigidity, which can enhance receptor binding specificity and metabolic stability .
Properties
Molecular Formula |
C9H19NO |
|---|---|
Molecular Weight |
157.25 g/mol |
IUPAC Name |
N-(2-methoxy-2-methylpropyl)cyclobutanamine |
InChI |
InChI=1S/C9H19NO/c1-9(2,11-3)7-10-8-5-4-6-8/h8,10H,4-7H2,1-3H3 |
InChI Key |
ZPXCUXQLIZNGPT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CNC1CCC1)OC |
Origin of Product |
United States |
Preparation Methods
Alkylation of Cyclobutanamine with 2-Methoxy-2-methylpropyl Halides
One common method involves nucleophilic substitution where cyclobutanamine acts as a nucleophile attacking an electrophilic 2-methoxy-2-methylpropyl halide (e.g., bromide or chloride). The general reaction scheme is:
$$
\text{Cyclobutanamine} + \text{2-Methoxy-2-methylpropyl halide} \xrightarrow[\text{solvent}]{\text{base}} \text{this compound}
$$
- Solvents: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile are preferred to enhance nucleophilicity and solubility.
- Bases: Potassium carbonate (K2CO3) or sodium hydride (NaH) are commonly used to deprotonate the amine and facilitate nucleophilic attack.
- Temperature: Moderate heating (50–80 °C) optimizes reaction rates and yields.
- Workup: The reaction mixture is typically quenched with water and extracted with organic solvents, followed by purification via distillation or chromatography.
This method is favored for its straightforwardness and relatively high yields.
Reductive Amination of Cyclobutanone with 2-Methoxy-2-methylpropan-1-amine
An alternative synthetic route involves reductive amination, where cyclobutanone is reacted with 2-methoxy-2-methylpropan-1-amine under reducing conditions:
$$
\text{Cyclobutanone} + \text{2-Methoxy-2-methylpropan-1-amine} \xrightarrow[\text{reducing agent}]{\text{acid catalyst}} \text{this compound}
$$
- Catalysts: Acid catalysts such as acetic acid or Lewis acids promote imine formation.
- Reducing agents: Sodium triacetoxyborohydride (NaBH(OAc)3) or sodium cyanoborohydride (NaBH3CN) are used to reduce the imine intermediate selectively.
- Solvents: Dichloromethane or methanol are typical solvents.
- Temperature: Room temperature to mild heating (25–50 °C) is sufficient.
- Advantages: This method provides high selectivity and purity, minimizing side reactions.
This approach is well-documented in the synthesis of substituted amines and offers a versatile pathway for structural analogues.
Catalytic Hydrogenation of Imine Intermediates
In some protocols, imines formed from cyclobutanone and 2-methoxy-2-methylpropan-1-amine are subjected to catalytic hydrogenation:
- Catalysts: Palladium on carbon (Pd/C) or Raney nickel.
- Hydrogen pressure: Typically 1–5 atm.
- Solvents: Ethanol or methanol.
- Temperature: Ambient to 40 °C.
- Outcome: Efficient reduction of imines to the corresponding secondary amines.
This method is advantageous for scale-up and industrial applications due to the mild conditions and clean reaction profile.
Summary Table of Preparation Methods
| Method | Key Reagents | Solvents | Catalysts/Bases | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Alkylation of cyclobutanamine | 2-Methoxy-2-methylpropyl halide, cyclobutanamine | DMF, acetonitrile | K2CO3, NaH | 50–80 °C, moderate heat | Simple, good yields | Possible side reactions with halides |
| Reductive amination | Cyclobutanone, 2-methoxy-2-methylpropan-1-amine | DCM, MeOH | NaBH(OAc)3, acid catalyst | RT to 50 °C | High selectivity and purity | Requires careful handling of reducing agents |
| Catalytic hydrogenation | Imine intermediate | EtOH, MeOH | Pd/C, Raney Ni | 1–5 atm H2, RT to 40 °C | Clean reaction, scalable | Requires hydrogen gas and catalyst handling |
Analytical Techniques for Verification
To confirm the identity and purity of this compound, the following analytical methods are routinely employed:
- Nuclear Magnetic Resonance Spectroscopy (NMR): ^1H and ^13C NMR provide detailed structural information.
- Mass Spectrometry (MS): Confirms molecular weight and fragmentation pattern.
- Infrared Spectroscopy (IR): Identifies functional groups, particularly amine and ether moieties.
- Chromatography (HPLC, GC): Assesses purity and monitors reaction progress.
Chemical Reactions Analysis
Types of Reactions
N-(2-Methoxy-2-methylpropyl)cyclobutanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.
Substitution: The amine group in the compound can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
N-(2-Methoxy-2-methylpropyl)cyclobutanamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological systems.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-Methoxy-2-methylpropyl)cyclobutanamine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The table below summarizes key structural and physicochemical parameters of N-(2-Methoxy-2-methylpropyl)cyclobutanamine and related compounds:
*Calculated molecular weight based on formula.
Key Observations:
Cyclobutane vs.
Substituent Effects: The 2-methoxy-2-methylpropyl group in the target compound introduces steric bulk and moderate polarity, which may enhance blood-brain barrier penetration compared to morpholine-containing analogs (e.g., 10c, 10d) .
Pharmacological Potential
- Antiviral Activity : Analogs like 10c and 10d were developed as antiviral agents, suggesting that the target compound’s branched methoxy group could similarly modulate viral protease or polymerase activity .
Biological Activity
N-(2-Methoxy-2-methylpropyl)cyclobutanamine is a cyclobutane derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
1. Neuropharmacological Effects
Research indicates that compounds similar to this compound exhibit neuroprotective properties. For instance, studies have shown that related cyclobutane derivatives can stabilize microtubules, which are crucial for neuronal function. This stabilization may mitigate neurodegenerative processes associated with conditions like Alzheimer's disease .
2. Serotonin Receptor Modulation
Compounds in the cyclobutane class have been investigated for their interactions with serotonin receptors, particularly the 5-HT subtype. These interactions are significant because modulation of serotonin receptors is linked to various psychiatric and neurological disorders. Preliminary data suggest that this compound may act as an antagonist or inverse agonist at these receptors, potentially influencing mood and cognition .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
| Structural Feature | Impact on Activity |
|---|---|
| Cyclobutane Ring | Provides a rigid framework that enhances receptor binding. |
| Methoxy Group | Increases lipophilicity, aiding in membrane permeability. |
| Alkyl Substitution | Affects the compound's interaction with neurotransmitter receptors. |
Studies have shown that modifications in the alkyl chain length and branching can significantly alter the compound's affinity for serotonin receptors and other targets .
Case Study 1: Neuroprotection in Mouse Models
In a study examining neuroprotective agents, this compound was tested in transgenic mouse models of tauopathy. The compound demonstrated a significant reduction in tau-related pathology and improved cognitive function compared to controls. This suggests its potential as a therapeutic agent for neurodegenerative diseases .
Case Study 2: Antidepressant-like Effects
Another investigation focused on the antidepressant-like effects of cyclobutane derivatives in rodent models. This compound exhibited significant reductions in depressive behaviors, likely through its action on serotonin pathways. These findings support further exploration of this compound's efficacy in treating mood disorders .
Q & A
Basic Research Question
- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact (H315/H319 hazards) .
- Ventilation : Use fume hoods to prevent inhalation of vapors (H335).
- Spill management : Neutralize acidic residues with sodium bicarbonate and adsorb liquids with vermiculite .
How can computational methods predict the metabolic pathways of this compound?
Advanced Research Question
- In silico tools : Use MetaSite or GLORYx to identify likely Phase I oxidation sites (e.g., methoxy demethylation).
- CYP450 docking : Simulate interactions with CYP3A4/2D6 isoforms to predict metabolite formation .
- Validation : Compare predictions with in vitro microsomal assays (e.g., human liver microsomes + NADPH) .
What analytical challenges arise in quantifying trace impurities in this compound?
Advanced Research Question
- Detection limits : Use UPLC-MS/MS with MRM transitions for sub-ppm impurity quantification.
- Matrix effects : Spike internal standards (e.g., deuterated analogs) to correct ion suppression .
- Method validation : Follow ICH Q2(R1) guidelines for linearity (R² >0.99), precision (%RSD <5%), and accuracy (90–110%) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
